molecular formula C11H12N2O2 B6603877 N-(2,3-Dihydro-1-methyl-2-oxo-1H-indol-3-yl)acetamide CAS No. 855420-26-7

N-(2,3-Dihydro-1-methyl-2-oxo-1H-indol-3-yl)acetamide

Cat. No.: B6603877
CAS No.: 855420-26-7
M. Wt: 204.22 g/mol
InChI Key: PBCJYGGCBSHJPJ-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1-methyl-2-oxo-1H-indol-3-yl)acetamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1-methyl-2-oxo-1H-indol-3-yl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylindole-2,3-dione with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1-methyl-2-oxo-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1-methyl-2-oxo-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It can bind to various receptors and enzymes, modulating their activity and leading to desired biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

N-(1-methyl-2-oxo-3H-indol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(14)12-10-8-5-3-4-6-9(8)13(2)11(10)15/h3-6,10H,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCJYGGCBSHJPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C2=CC=CC=C2N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601216183
Record name N-(2,3-Dihydro-1-methyl-2-oxo-1H-indol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855420-26-7
Record name N-(2,3-Dihydro-1-methyl-2-oxo-1H-indol-3-yl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=855420-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2,3-Dihydro-1-methyl-2-oxo-1H-indol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601216183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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